2-(3-Bromo-4-fluorophenyl)-2,2-difluoroethan-1-amine
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Overview
Description
2-(3-Bromo-4-fluorophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of bromine, fluorine, and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-2,2-difluoroethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a phenyl ring, followed by the introduction of the difluoroethan-1-amine moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary amines.
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-fluorophenyl)acetonitrile
- 2-(3-Bromo-4-fluorophenyl)morpholine
- 4-Bromo-3-fluorophenylboronic acid
Uniqueness
Compared to similar compounds, 2-(3-Bromo-4-fluorophenyl)-2,2-difluoroethan-1-amine is unique due to the presence of the difluoroethan-1-amine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C8H7BrF3N |
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Molecular Weight |
254.05 g/mol |
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H7BrF3N/c9-6-3-5(1-2-7(6)10)8(11,12)4-13/h1-3H,4,13H2 |
InChI Key |
WYKXXHTUCIFRFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)(F)F)Br)F |
Origin of Product |
United States |
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